2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core scaffold substituted at positions 2 (ethyl), 3 (phenyl), and 5 (methyl). This heterocyclic system is widely explored in medicinal chemistry due to its pharmacological versatility, including applications as GABAA receptor ligands , antitubercular agents , and DPP-4 inhibitors . The ethyl and methyl groups at positions 2 and 5, respectively, modulate steric and electronic properties, while the phenyl group at position 3 enhances aromatic interactions with biological targets.
Properties
IUPAC Name |
2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-3-12-14(11-7-5-4-6-8-11)15-16-10(2)9-13(19)18(15)17-12/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWSYZYAZPORFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:
Cyclocondensation in Acetic Acid: This method involves the reaction of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds in acetic acid.
Cyclocondensation in Trifluoroacetic Acid: This method is used to form specific derivatives, such as 5-difluoromethylpyrazolo[1,5-a]pyrimidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a specific derivative was found to inhibit cell migration and suppress cell cycle progression in MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored as well. Certain analogs within the pyrazolo[1,5-a]pyrimidine family have shown promise in reducing inflammation markers in various biological assays. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the chemical structure can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Generally decreases antibacterial activity by 5–6 times |
| Substitution at the C7 position | Alters pharmacokinetic properties and enhances selectivity for specific targets |
These insights guide the development of more effective derivatives tailored for specific therapeutic targets.
Tuberculosis Treatment
A notable case study highlighted the compound's potential as a lead candidate for tuberculosis treatment due to its inhibition of mycobacterial ATP synthase. This mechanism is critical for the survival of Mycobacterium tuberculosis, making it a promising target for drug development .
Anticancer Research
In another study focusing on anticancer applications, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their efficacy against various cancer cell lines. The most potent compounds demonstrated significant tumor growth inhibition and induced apoptotic pathways, suggesting their potential as novel chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate pathways related to inflammation, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The table below summarizes key structural analogues and their biological activities:
Key Observations :
- Position 3 substitutions (e.g., phenyl, 4-methoxyphenyl, 4-CF3phenyl) significantly influence target engagement. The trifluoromethyl group in 9k enhances metabolic stability and lipophilicity, critical for antitubercular activity .
- Position 2 modifications : The ethyl group in the target compound offers a balance between hydrophobicity and steric bulk, contrasting with the tert-butyl group in MK59 , which may hinder binding in certain targets .
- Position 5 methyl vs.
Metabolic and Physicochemical Properties
- Metabolism : Analogues like 77 (antitubercular hit) undergo hydroxylation and N-methylation by Mycobacterium tuberculosis . The target’s ethyl and methyl groups may alter metabolic pathways compared to trifluoromethyl or methoxy-substituted derivatives.
- Solubility and logP : The target’s methyl (position 5) and ethyl (position 2) substituents likely result in moderate logP (~2.5–3.5), balancing membrane permeability and aqueous solubility. In contrast, 9k (CF3) has higher logP, favoring membrane penetration but risking toxicity .
Biological Activity
2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Molecular Formula | C15H15N3O |
| Molecular Weight | 253.3 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways:
- Enzyme Inhibition : This compound has shown significant inhibition of mycobacterial ATP synthase, indicating potential use in treating tuberculosis caused by Mycobacterium tuberculosis .
- Anticancer Activity : It exhibits potent anticancer properties by targeting key pathways involved in cell proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antibacterial and antifungal properties. The specific compound has been evaluated for its efficacy against various pathogens.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, in MCF-7 breast cancer cells, it effectively induced apoptosis and inhibited cell migration .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Anticancer Properties :
- Study on Anti-inflammatory Effects :
Comparative Table of Biological Activities
| Activity Type | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer | EGFR | 3–10 | Effective in inducing apoptosis |
| Anti-inflammatory | COX Enzymes | Comparable to Indomethacin | Significant reduction in inflammation markers |
Q & A
How can synthetic routes for 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one be optimized to improve yield and purity?
Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted β-keto esters with aminopyrazoles under acidic reflux conditions. For example, refluxing ethyl 3-phenyl-3-oxopropanoate with 3-ethyl-5-methyl-1H-pyrazol-5-amine in acetic acid (6–21 hours) yields the pyrazolo[1,5-a]pyrimidinone core . Optimization strategies include:
- Solvent Choice: Acetic acid is critical for protonating intermediates and facilitating cyclization; switching to aprotic solvents (e.g., THF) reduces yields .
- Temperature Control: Prolonged reflux (e.g., 15–21 hours) improves conversion but may require quenching with petroleum ether or ethyl acetate to isolate precipitates .
- Substituent Effects: Bulky substituents (e.g., tert-butyl) on the pyrazole ring can lower yields (23%) due to steric hindrance, while electron-withdrawing groups (e.g., nitro) require adjusted stoichiometry .
What advanced analytical techniques resolve structural ambiguities in pyrazolo[1,5-a]pyrimidinone derivatives?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Key signals include:
- X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structure determination. For example, single-crystal studies confirm the planarity of the pyrimidinone core and substituent orientations .
- IR Spectroscopy: C=O stretches at 1670 cm⁻¹ and C-N vibrations at 1139–1279 cm⁻¹ validate the core structure .
How do substituents influence the biological activity of pyrazolo[1,5-a]pyrimidinones?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 3-Phenyl Group: Enhances binding to hydrophobic pockets in enzymes (e.g., fatty acid transport proteins). Substitution with electron-withdrawing groups (e.g., 4-Cl) improves inhibitory potency .
- 5-Methyl and 2-Ethyl Groups: Increase metabolic stability by reducing oxidative degradation. Trifluoromethyl groups at position 2 enhance selectivity for kinase targets (e.g., TYK2) .
- 7-One Tautomer: Favors hydrogen bonding with catalytic residues (e.g., in KCNQ channels), critical for antiepileptic activity .
What in vitro and in vivo models are suitable for evaluating anticancer activity?
Level: Advanced
Methodological Answer:
- In Vitro:
- In Vivo:
- Mouse xenograft models (e.g., subcutaneous glioblastoma) evaluate tumor regression.
- Neuropathic pain models (e.g., chronic constriction injury) test KCNQ2/3 activation .
How can computational methods predict binding modes to therapeutic targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like TYK2 or KCNQ2/3. For example, the trifluoromethyl group at position 2 forms halogen bonds with TYK2’s hinge region .
- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
How are data contradictions in biological assays resolved?
Level: Advanced
Methodological Answer:
- Dose-Response Curves: Replicate IC50 measurements (n ≥ 3) to address variability. For example, Grassofermata (a pyrazolo[1,5-a]pyrimidinone) shows consistent IC50 values (~1 µM) in fatty acid transport inhibition assays .
- Off-Target Screening: Pan-labs assay kinase selectivity (e.g., Eurofins KinaseProfiler) to rule out false positives .
- Tautomer Control: Ensure the dominant tautomer (7-one vs. 7-ol) is characterized via NMR or X-ray to avoid misinterpretation .
What is the rationale for designing pyrazolo[1,5-a]pyrimidinones as purine analogs?
Level: Basic
Methodological Answer:
The pyrazolo[1,5-a]pyrimidinone scaffold mimics purine’s bicyclic structure, enabling interference with ATP-binding sites in kinases or nucleic acid synthesis. Modifications include:
- Position 3: Aromatic groups (e.g., phenyl) mimic adenine’s hydrophobic interactions .
- Position 7: The carbonyl group mimics ribose’s oxygen, enhancing binding to enzymes like dihydrofolate reductase .
How do reaction conditions influence tautomeric equilibria?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
